N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide
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Overview
Description
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide is a complex organic compound that features a benzimidazole moiety linked to a biphenyl structure through an acetamide linkage. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Linking to Biphenyl Structure: The benzimidazole derivative is then reacted with a biphenyl compound, often through a nucleophilic substitution reaction, to form the desired linkage.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or biphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated biphenyl compounds in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine
Uniqueness
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole core with a biphenyl moiety through an acetamide linkage makes it a versatile compound in various research fields .
Properties
Molecular Formula |
C23H21N3O2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C23H21N3O2/c27-23(24-15-14-22-25-20-8-4-5-9-21(20)26-22)16-28-19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-13H,14-16H2,(H,24,27)(H,25,26) |
InChI Key |
PGABXVYNOWTGME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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